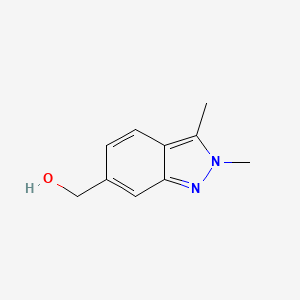

2,3-Dimethyl-6-hydroxymethyl-2H-indazole

Overview

Description

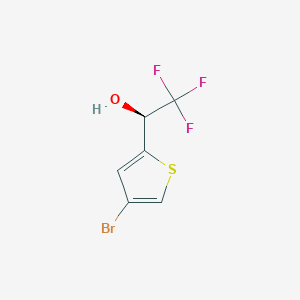

“2,3-Dimethyl-6-hydroxymethyl-2H-indazole” is a derivative of indazole . Indazole is an important fused aromatic heterocyclic system containing a benzene and pyrazole ring . It consists of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases . The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been summarized in recent strategies . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

Indazole, the core structure of “this compound”, is a fused aromatic heterocyclic system containing a benzene and pyrazole ring . It consists of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .

Chemical Reactions Analysis

The tautomerism in indazoles greatly influences their synthesis, reactivity, physical and even the biological properties . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .

Scientific Research Applications

Indazole Derivatives and Therapeutic Applications

Indazole derivatives, including 2,3-Dimethyl-6-hydroxymethyl-2H-indazole, are compounds of significant pharmacological importance due to their wide variety of biological activities. Research has identified these derivatives as having promising anticancer and anti-inflammatory activities. They are also being investigated for their potential applications in treating disorders involving protein kinases and neurodegenerative diseases. The indazole scaffold is fundamental to a large number of compounds with potential therapeutic value, underscoring the importance of these derivatives in the development of novel therapeutic agents (Denya, Malan, & Joubert, 2018).

Anticancer Potential of Indazole Derivatives

Indazole derivatives have been highlighted for their anti-tumor properties, with numerous studies indicating their effectiveness as fibroblast growth factor receptor (FGFR) inhibitors, indoleamine-2,3-dioxygenase1 (IDO1) inhibitors, and more. These compounds have displayed significant anti-tumor activities, making them a promising avenue for the development of new anti-cancer agents. Modifying the structure of active indazole derivatives based on structure-activity relationships can lead to more potent anti-cancer leads or clinical drugs, suggesting a bright future for indazole-based derivatives in oncology (Wan, He, Li, & Tang, 2019).

Synthetic Strategies for Functionalized Indazoles

The transition-metal-catalyzed C–H activation/annulation sequence is a notable method for constructing functionalized indazole derivatives, offering improved tolerance in medicinal applications, functional flexibility, and structural complexity. This synthesis strategy is categorized based on the metal salts used in reactions, highlighting the role of some metal salts as catalysts, oxidants, or for the activation of precatalysts. The synthesis approach for target indazoles via this method shows promise for the one-step synthesis of functionalized indazole derivatives, providing practical guidance for researchers interested in this area (Shiri, Roosta, Dehaen, & Amani, 2022).

Mechanism of Action

Target of Action

Indazole-containing compounds have been known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives have been shown to inhibit, regulate, and/or modulate various kinases, including chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .

Biochemical Pathways

Indazole derivatives have been shown to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These mediators are involved in inflammatory responses and tissue remodeling, suggesting that indazole derivatives may exert their effects through these pathways.

Pharmacokinetics

It is known that the compound is a white solid powder that is soluble in water and ethanol, but insoluble in nonpolar solvents . Its melting point is approximately 218-220℃ .

Result of Action

Indazole derivatives have been shown to possess high anti-inflammatory activity along with minimum ulcerogenic potential . They have also been reported to have antinociceptive activity .

Action Environment

It is known that the compound is stable under normal temperature and pressure .

Biochemical Analysis

Biochemical Properties

2,3-Dimethyl-6-hydroxymethyl-2H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indazole derivatives, including this compound, have been shown to inhibit phosphoinositide 3-kinase δ, an enzyme involved in cell growth and survival pathways . Additionally, this compound may interact with other biomolecules, such as cyclooxygenase-2 (COX-2), contributing to its anti-inflammatory effects .

Cellular Effects

This compound affects various cellular processes and cell types. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can modulate the production of inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in osteoarthritis cartilage . This modulation can lead to reduced inflammation and improved cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes and proteins, leading to their inhibition or activation. For instance, its interaction with COX-2 results in the inhibition of this enzyme, reducing the production of inflammatory mediators . Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can maintain their activity over extended periods, although their stability may vary depending on the experimental conditions . Long-term exposure to this compound may lead to sustained changes in cellular processes and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including potential damage to tissues and organs. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, indazole derivatives are known to undergo metabolic transformations, such as hydroxylation and conjugation, which enhance their solubility and excretion . These metabolic pathways are crucial for regulating the compound’s bioavailability and activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its uptake and localization. For instance, indazole derivatives can be transported across cell membranes via active transport mechanisms, allowing them to reach their target sites . The distribution of this compound within tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, indazole derivatives can localize to the nucleus, where they may influence gene expression and transcriptional regulation . The precise localization of this compound within cells can determine its biological effects and therapeutic potential.

Properties

IUPAC Name |

(2,3-dimethylindazol-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-9-4-3-8(6-13)5-10(9)11-12(7)2/h3-5,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPXDCHWABIHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1404845.png)

![{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide](/img/structure/B1404848.png)

![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1404851.png)

methanamine](/img/structure/B1404856.png)

![2-[5-(Trifluoromethyl)thien-2-YL]ethanamine](/img/structure/B1404858.png)